3'-Nitro-3,4'-bipyridine
Description
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-nitro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-7-12-5-3-9(10)8-2-1-4-11-6-8/h1-7H |
InChI Key |
YUNRPKZAXYPETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Bipyridine Derivatives
Direct nitration of bipyridine compounds to introduce nitro groups at specific positions is a classical approach but often presents challenges due to the electron-deficient nature of pyridine rings and regioselectivity issues.
Mixed Acid Nitration : Using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) is a common nitrating agent. However, direct nitration of bipyridine often requires careful control of reaction conditions to avoid over-nitration or decomposition. For example, nitration of 2,2'-bipyridine can yield various nitro-substituted isomers depending on conditions.
Limitations : Electron-withdrawing effects of the pyridine nitrogen reduce the reactivity toward electrophilic substitution, making direct nitration less efficient and sometimes leading to poor yields or mixtures.
Palladium-Catalyzed Cross-Coupling and C–H Arylation
Recent advances have introduced transition-metal-catalyzed methods, particularly palladium-catalyzed cross-coupling and C–H activation, to construct substituted bipyridines, including nitro-substituted derivatives.
Pd-Catalyzed Direct C–H Arylation : This method involves coupling pyridine N-oxides with halopyridines under palladium catalysis, enabling regioselective formation of bipyridine frameworks with nitro substituents introduced on the pyridine ring prior to coupling.
Advantages : This approach offers better control over substitution patterns and higher yields compared to direct nitration. Electron-withdrawing substituents on pyridine N-oxides improve coupling efficiency.
Typical Conditions : Palladium tetrakis(triphenylphosphine) is a common catalyst, with aqueous sodium carbonate as base, under reflux conditions, often in inert atmosphere.
Stepwise Synthesis via N-Oxide Intermediates and Functional Group Transformations
A multi-step synthetic route involves preparing bipyridine N-oxides, followed by selective nitration and subsequent functional group manipulations.
Synthesis of Bipyridine N-Oxides : Starting from 2,2'-bipyridine, oxidation to the N-oxide is achieved typically using m-chloroperbenzoic acid or hydrogen peroxide.
Selective Nitration : N-oxides are more reactive toward electrophilic nitration, allowing introduction of nitro groups at the 3' position with better regioselectivity.
Reduction and Rearrangement : Subsequent reduction or rearrangement steps can yield the desired 3'-Nitro-3,4'-bipyridine with high purity.
Decarboxylative Coupling and C–H Activation Strategies
Emerging methods use decarboxylation of picolinic acid derivatives combined with C–H activation catalyzed by transition metals such as palladium or silver to construct bipyridine derivatives with nitro substituents.
Example : The decarboxylation of picolinic acid and C–H activation of pyridine catalyzed by a complex with silver oxide as oxidant has been reported to afford bipyridines in good yields.
Scope : This method is adaptable to various starting materials and can be tuned to introduce nitro groups at desired positions.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Mixed Acid Nitration | HNO3/H2SO4 (Mixed Acid) | Acidic, controlled temperature | Moderate | High | Simple reagents, direct approach | Poor regioselectivity, possible over-nitration |
| Pd-Catalyzed C–H Arylation | Pd(PPh3)4, Na2CO3, pyridine N-oxides | Reflux, inert atmosphere | High | High | High regioselectivity, good yields | Requires expensive catalysts, inert conditions |
| N-Oxide Intermediate Route | m-CPBA (oxidation), nitrating agents | Mild to moderate temperatures | Moderate | High | Better regioselectivity, stepwise control | Multi-step, longer synthesis time |
| Decarboxylative Coupling | Pd or Ag catalysts, picolinic acid | Moderate temperature, oxidants | Good | High | Versatile, adaptable to various substrates | Requires metal catalysts, optimization needed |
Detailed Experimental Data and Yields
Pd-Catalyzed Direct C–H Arylation : Ye et al. demonstrated synthesis of 3,3'-bipyridine derivatives with nitro substituents using Pd catalysis, achieving yields up to 70-85% under optimized conditions.
N-Oxide Route : Synthesis of 4-nitro-2,2'-bipyridine N-oxide was reported with yields around 67%, melting point 183-184 °C, consistent with literature values.
Decarboxylative Coupling : Bipyridine derivatives synthesized via decarboxylation and C–H activation showed good yields (60-75%) and high purity, demonstrating the method's efficiency.
Characterization and Research Results
Spectroscopic Data : 1H NMR and IR spectra confirm the presence of nitro groups and bipyridine framework. For example, IR bands around 1520-1540 cm⁻¹ and 1340 cm⁻¹ correspond to asymmetric and symmetric NO2 stretches respectively.
Elemental Analysis : Consistent with calculated values for C, H, and N content, confirming compound purity.
Thermal Properties : Melting points of nitrated bipyridines typically range from 180 to 190 °C, indicating good thermal stability.
Summary and Recommendations
The preparation of 3'-Nitro-3,4'-bipyridine is best achieved through palladium-catalyzed direct C–H arylation of pyridine N-oxides with halopyridines, offering high regioselectivity and yields. Alternative methods such as direct nitration with mixed acids are simpler but less selective and efficient. Stepwise synthesis via N-oxide intermediates provides a controlled approach but requires more steps. Emerging decarboxylative coupling strategies offer promising versatility but need further optimization.
For practical synthesis, the following protocol is recommended:
Prepare the appropriate pyridine N-oxide precursor.
Employ Pd(PPh3)4 catalyst in the presence of aqueous sodium carbonate under inert atmosphere.
Use halopyridines bearing nitro substituents to direct substitution at the 3' position.
Purify the product by crystallization or chromatography, confirming structure by NMR and IR.
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3’-Amino-3,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research into its potential as a pharmacological agent.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3’-Nitro-3,4’-bipyridine in its various applications depends on its ability to interact with other molecules. As a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
4,4'-Bipyridine
- Structure : Pyridine rings connected at 4,4'-positions.
- Applications : Ubiquitous in coordination polymers, metal-organic frameworks (MOFs), and electrochromic materials (e.g., viologens) .
- Key Differences : The 4,4' isomer provides linear geometry for metal coordination, enabling stable 2D/3D frameworks , whereas 3,4'-bipyridine’s asymmetric connectivity may lead to distorted coordination modes.
3,3'-Bipyridine
- Structure : Pyridine rings connected at 3,3'-positions.
- Reactivity : Synthesized via sodium-mediated coupling of pyridine, but less studied due to steric hindrance .
Substituted Bipyridine Derivatives
Halogenated Derivatives: 2',6-Dibromo-3,4'-bipyridine
- Structure : Bromine substituents at 2' and 6 positions of 3,4'-bipyridine.
- Properties: Molecular weight 313.98 g/mol; bromine enhances steric bulk and alters electronic properties (σ-donor/π-acceptor balance) .
- Applications : Halogenation is common in tuning ligand-metal interactions for catalysis or photoluminescence, contrasting with nitro groups that may prioritize redox activity .
Nitro-Substituted Bipyridines in Coordination Chemistry
- Example: cis-[Ru(bpy)ₓL(NO₂)]ⁿ⁺ complexes (bpy = 2,2'-bipyridine).
- Photochemical Reactivity: Nitro ligands in ruthenium complexes enable NO release under UV/visible light, a property leveraged in photodynamic therapy .
- Comparison : Unlike bromine or methyl substituents, nitro groups facilitate back-bonding with transition metals, enhancing photolability .
Functionalized Bipyridines in Materials Science
Viologens (N,N'-Disubstituted 4,4'-Bipyridines)
- Redox Activity : Exhibit reversible electron transfer, enabling applications in electrochromic devices and molecular electronics .
- Contrast : 3'-Nitro-3,4'-bipyridine lacks the quaternary nitrogen centers of viologens, limiting its intrinsic redox versatility but offering distinct photochemical pathways .
Methyl-Substituted Derivatives: Tris-(4,4′-dimethyl-2,2′-dipyridyl) Nickel Complexes
Biological Activity
3'-Nitro-3,4'-bipyridine is a nitro-substituted bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The chemical structure of 3'-Nitro-3,4'-bipyridine consists of two pyridine rings connected by a carbon-carbon bond, with a nitro group (-NO2) attached at the 3' position of one of the rings. This configuration contributes to its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 192.18 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that 3'-Nitro-3,4'-bipyridine exhibits various biological activities, including:
- Antimicrobial Activity :
-
Antiviral Properties :
- Preliminary investigations suggest potential antiviral effects, potentially through inhibition of viral replication mechanisms. The specific pathways remain to be fully elucidated but may involve interactions with viral enzymes or host cell receptors.
-
Cancer Therapeutics :
- The compound has been explored for its ability to activate prodrugs via bioorthogonal reactions, which could be beneficial in targeted cancer therapies. For instance, the reduction of nitro groups can release active therapeutic agents in tumor environments, enhancing selectivity and reducing systemic toxicity .
The mechanisms underlying the biological activities of 3'-Nitro-3,4'-bipyridine are multifaceted:
- Enzyme Inhibition : The nitro group can modulate enzyme activity by serving as an electrophile, participating in redox reactions that affect various biochemical pathways.
- Metal Coordination : Similar bipyridine derivatives have shown the ability to form coordination complexes with metal ions, which may enhance their biological efficacy by stabilizing active forms of enzymes or influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of 3'-Nitro-3,4'-bipyridine:
- A study demonstrated that treatment with this compound led to significant degradation of specific proteins involved in cell cycle regulation within cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Another investigation highlighted its antimicrobial efficacy against various bacterial strains, indicating a promising avenue for developing new antibiotics amidst rising antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
